アムロジピン-d4 マレイン酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

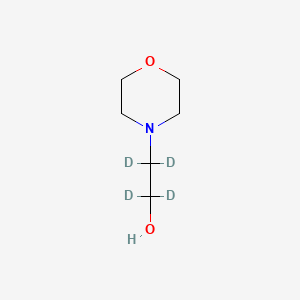

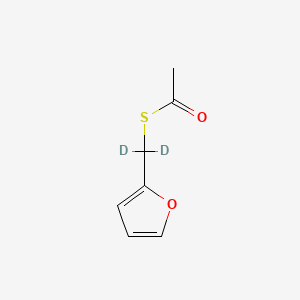

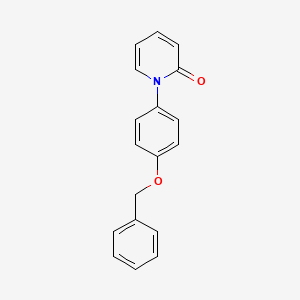

Amlodipine-d4 Maleic Acid Salt is a deuterated form of Amlodipine, a well-known dihydropyridine calcium channel blocker. This compound is primarily used as an internal standard for the quantification of Amlodipine in various analytical applications. The deuterium atoms in Amlodipine-d4 Maleic Acid Salt provide enhanced stability and allow for precise mass spectrometric analysis.

科学的研究の応用

Amlodipine-d4 Maleic Acid Salt is widely used in scientific research due to its stability and precise analytical properties. Some of its applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Amlodipine.

Biology: Employed in studies involving calcium channel blockers and their effects on cellular processes.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Amlodipine in the body.

Industry: Applied in the development and quality control of pharmaceutical formulations containing Amlodipine.

作用機序

Safety and Hazards

将来の方向性

Amlodipine-d4 Maleic Acid Salt is a certified reference material used for highly accurate and reliable data analysis . It is part of a group of calcium channel blockers that have improved vascular selectivity and longer durations of action . These properties make it suitable for a wide range of hypertensive patients, including the elderly, black, and those with concomitant diseases that preclude the use of other antihypertensives . Future research may focus on developing various dosage forms of Amlodipine-d4 Maleic Acid Salt to improve its efficacy and stability .

生化学分析

Biochemical Properties

Amlodipine-d4 Maleic Acid Salt plays a significant role in biochemical reactions by inhibiting the influx of calcium ions across cell membranes. This inhibition is more pronounced in vascular smooth muscle cells compared to cardiac muscle cells. The compound interacts with both dihydropyridine and nondihydropyridine binding sites, leading to a reduction in peripheral vascular resistance and blood pressure. Additionally, amlodipine-d4 maleic acid salt has antioxidant properties and can enhance the production of nitric oxide, a crucial vasodilator .

Cellular Effects

Amlodipine-d4 Maleic Acid Salt affects various cell types and cellular processes. It acts as a vasodilator by relaxing the smooth muscle in the arterial walls, thereby reducing total peripheral resistance . This compound also influences cell signaling pathways by regulating membrane fluidity and cholesterol deposition . Furthermore, amlodipine-d4 maleic acid salt stimulates nitric oxide production, which plays a vital role in cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of Amlodipine-d4 Maleic Acid Salt involves selective inhibition of calcium ion influx in cardiac and vascular smooth muscle cells. By binding to dihydropyridine and nondihydropyridine sites, it prevents calcium-induced contractions in these cells. This action results in vasodilation and a decrease in blood pressure. Additionally, amlodipine-d4 maleic acid salt regulates membrane fluidity, stimulates nitric oxide production, and acts as an antioxidant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amlodipine-d4 Maleic Acid Salt change over time. The compound exhibits a prolonged half-life due to its high efficiency. Studies have shown that it remains stable under various conditions, ensuring consistent results in long-term experiments . Degradation may occur over extended periods, potentially affecting its efficacy and cellular function .

Dosage Effects in Animal Models

The effects of Amlodipine-d4 Maleic Acid Salt vary with different dosages in animal models. At lower doses, it effectively reduces blood pressure without significant adverse effects . At higher doses, it may cause systemic hypotension and other toxic effects . It is crucial to monitor the dosage carefully to avoid potential toxicity while achieving the desired therapeutic outcomes .

Metabolic Pathways

Amlodipine-d4 Maleic Acid Salt is involved in several metabolic pathways. It inhibits the movement of calcium ions into vascular smooth muscle cells and cardiac muscle cells, leading to vasodilation. The compound also interacts with enzymes and cofactors involved in nitric oxide production, enhancing its vasodilatory effects . Additionally, stable isotope labeling allows researchers to study these metabolic pathways in vivo safely.

Transport and Distribution

Within cells and tissues, Amlodipine-d4 Maleic Acid Salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall efficacy and function .

Subcellular Localization

Amlodipine-d4 Maleic Acid Salt is localized in specific subcellular compartments, which impacts its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, ensuring its proper function within the cell . This subcellular localization is crucial for its role in regulating calcium ion influx and nitric oxide production .

準備方法

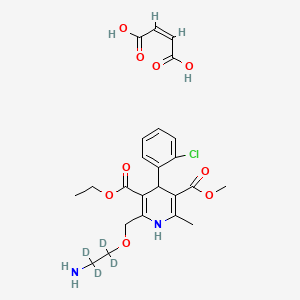

Synthetic Routes and Reaction Conditions: The synthesis of Amlodipine-d4 Maleic Acid Salt involves the incorporation of deuterium atoms into the Amlodipine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated intermediates, followed by their conversion into the final product under controlled conditions.

Industrial Production Methods: Industrial production of Amlodipine-d4 Maleic Acid Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents, along with advanced purification techniques to isolate the final product.

化学反応の分析

Types of Reactions: Amlodipine-d4 Maleic Acid Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

類似化合物との比較

Amlodipine: The non-deuterated form of the compound, widely used as an antihypertensive and antianginal agent.

Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

Felodipine: A related compound used in the treatment of hypertension and angina.

Uniqueness: Amlodipine-d4 Maleic Acid Salt is unique due to its deuterated structure, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in research and analytical applications, distinguishing it from its non-deuterated counterparts.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Amlodipine-d4 Maleic Acid Salt involves the reaction of Amlodipine-d4 with Maleic Acid in a solvent system.", "Starting Materials": [ "Amlodipine-d4", "Maleic Acid", "Solvent (e.g. Ethanol, Methanol)" ], "Reaction": [ "Dissolve Amlodipine-d4 and Maleic Acid in the solvent system", "Stir the mixture at room temperature for a certain period of time", "Filter the resulting solid product", "Wash the solid product with a suitable solvent to remove any impurities", "Dry the product under vacuum to obtain Amlodipine-d4 Maleic Acid Salt" ] } | |

CAS番号 |

1185246-15-4 |

分子式 |

C24H29ClN2O9 |

分子量 |

529.0 g/mol |

IUPAC名 |

(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2; |

InChIキー |

TZNOWAJJWCGILX-CIPKXTDXSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N.C(=C/C(=O)O)\C(=O)O |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |

正規SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |

同義語 |

2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine-d4 Maleic Acid Salt; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)

![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)